2-(2,3-二甲氧基苯甲酰基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

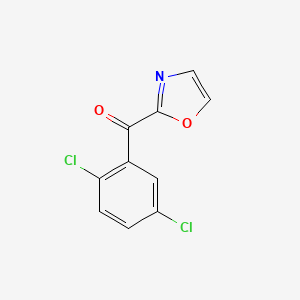

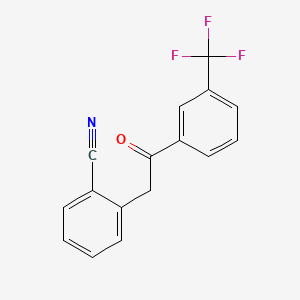

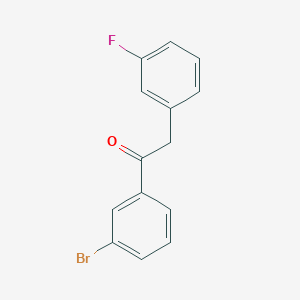

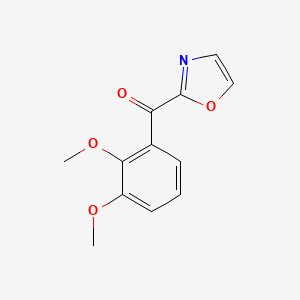

“2-(2,3-Dimethoxybenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO4 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2007, Kotha and co-workers reported that both C2-symmetric and C3-symmetric oxazole derivatives were synthesized through the stepwise Suzuki–Miyaura cross-coupling and the van Leusen synthesis .

Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond, hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dimethoxybenzoyl)oxazole” include a molecular weight of 233.22 g/mol . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

科学研究应用

金属诱导的互变异构化和杂环卡宾的形成

已经观察到金属诱导的恶唑分子的互变异构化,其中与锰(i) N-配位的恶唑分子转化为其相应的卡宾互变异构体。这种转化涉及酸碱反应,导致形成 2,3-二氢恶唑-2-亚甲基,然后可以通过可分离的异金属中间体将其转化为金(i) (Ruiz & Perandones, 2009)。

恶唑衍生物的新型合成方法

已经通过串联 Ugi/Robinson-Gabriel 序列开发了一种一系列 2,4,5-三取代恶唑的新型简明合成方法。此方法利用 2,4-二甲氧基苯甲胺作为氨当量,结合芳基乙二醛和 Ugi 试剂,导致形成所需的恶唑骨架 (Shaw, Xu, & Hulme, 2012)。

基于恶唑的药物化学

恶唑化合物由于能够与生物系统中的多种酶和受体结合而表现出多种生物活性。基于恶唑的衍生物的研究一直是一个活跃的课题,其中许多化合物被用作临床药物或治疗各种疾病的候选药物。这突出了恶唑化合物作为药物的开发价值和潜力 (Zhang, Zhao, & Zhou, 2018)。

抗肿瘤特性的开发

对高度亲脂性的苯并恶唑-2-基膦酸酯的研究揭示了它们作为抗癌剂的潜力。恶唑环的修饰,结合相关氧化物和烯胺膦酸酯的合成,产生了一系列具有针对各种癌细胞系的有希望的抗肿瘤特性的新化合物 (Barghash, Ganoub, & Abdou, 2014)。

恶唑衍生物的抗原生动物活性

已经合成了一些 2-氨基-4-苯基恶唑衍生物,并评估了它们对贾第鞭毛虫和阴道毛滴虫的体外抗原生动物活性。一些衍生物显示出有效的活性,突出了恶唑衍生物在抗原生动物药物开发中的潜力 (Carballo 等人,2017)。

作用机制

安全和危害

The safety data sheet for oxazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Oxazole and its derivatives have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . The important information presented in these manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

(2,3-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(11(9)16-2)10(14)12-13-6-7-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJMNFQAYFZKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642115 |

Source

|

| Record name | (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-30-0 |

Source

|

| Record name | (2,3-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。